Polyquaternium-32

Vue d'ensemble

Description

Polyquaternium-32 is a cationic polymer primarily used in the personal care industry. It is known for its conditioning properties, making it a common ingredient in hair conditioners, shampoos, and facial cleansing products. The polymer is positively charged, which allows it to neutralize the negative charges on hair and skin, thereby reducing static and improving manageability .

Applications De Recherche Scientifique

Polyquaternium-32 has a wide range of scientific research applications:

Chemistry: It is used as a flocculant in wastewater treatment to remove dyes and other contaminants.

Medicine: this compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: It is widely used in the cosmetic industry for its conditioning and antistatic properties.

Mécanisme D'action

Target of Action

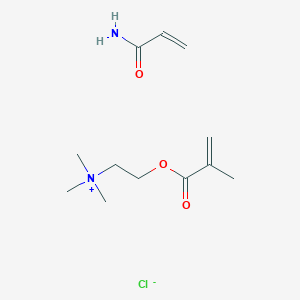

Polyquaternium-32 is a cationic copolymer of acrylamide and the quaternary ammonium salt with diallyldimethylammonium chloride . Its primary targets are hair and skin due to their negatively charged surfaces . The positive charges of this compound allow it to ionically bond with these targets .

Mode of Action

This compound interacts with its targets (hair and skin) by neutralizing their negative charges . This interaction helps hair lie flat and enhances the smoothness of the skin . In addition, it has been found to have antimicrobial properties , which could be attributed to its interaction with the negatively charged bacterial cell membranes .

Biochemical Pathways

It’s known that the compound’s cationic nature allows it to interact with the negatively charged surfaces of hair and skin . This interaction can influence various biochemical processes, such as the regulation of hair and skin pH, hydration levels, and microbial activity.

Pharmacokinetics

Its impact on bioavailability is primarily related to its ability to remain on the skin and hair after application, resisting rinse-off due to its ionic bonding with these surfaces .

Result of Action

The application of this compound results in several observable effects. It provides noticeable conditioning properties to hair, reducing frizz, and improving manageability . This results in softer, silkier, and more manageable hair . On the skin, it can enhance smoothness and potentially exert antimicrobial effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and ionic strength of the application environment can affect its performance . Moreover, the presence of other ingredients in a formulation can also impact its action. For example, in cosmetic formulations, it’s often used in combination with other ingredients that can enhance or modify its effects .

Analyse Biochimique

Biochemical Properties

Polyquaternium-32 is a cationic polymer that interacts with various biomolecules. Its positive charges allow it to bind to negatively charged surfaces, such as hair and skin . This interaction neutralizes the negative charges of most shampoos and hair proteins, helping hair lie flat .

Cellular Effects

This compound can have effects on various types of cells and cellular processes. For example, it has been shown to have no discernible effects on cytokinetic movement or mitotic activity of epithelial cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its positive charges, which ionically bond it to hair and skin . This bonding interaction helps to reduce static charges by neutralizing the electrical charge on the hair surface .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown that the toxicity of Polyquaternium-10, a similar compound, varies between different tradenames and test waters .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, it’s worth noting that cationic polymers can impair aquatic organisms due to their charge-driven interaction with the surface of the organism .

Metabolic Pathways

As a cationic polymer, it is known to interact with negatively charged surfaces, which could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its positive charges, which allow it to bind to negatively charged surfaces . This binding can influence its localization or accumulation .

Subcellular Localization

Given its positive charges and ability to bind to negatively charged surfaces, it is likely that it localizes to areas of the cell where these interactions can occur .

Méthodes De Préparation

Polyquaternium-32 can be synthesized through the polymerization of monomers containing quaternary ammonium groups. The synthetic routes often involve the use of acrylamide and diallyldimethylammonium chloride as starting materials. The reaction conditions typically include the use of initiators like azobisisobutyronitrile (AIBN) and are carried out in aqueous or organic solvents . Industrial production methods may involve continuous polymerization processes to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Polyquaternium-32 undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties.

Reduction: Reduction reactions can modify the polymer’s charge density and molecular weight.

Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

Comparaison Avec Des Composés Similaires

Polyquaternium-32 is part of a larger family of polyquaterniums, each with unique properties:

Polyquaternium-7: Known for its excellent conditioning properties and used in hair care products.

Polyquaternium-10: A cationic cellulose derivative with good film-forming properties.

Polyquaternium-47: Used in skin care products for its moisturizing effects.

This compound stands out due to its balanced combination of conditioning, antistatic, and antimicrobial properties, making it versatile for various applications.

Activité Biologique

Prop-2-enamide; trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; chloride is a complex organic compound with significant potential in various biological applications. Its unique molecular structure, characterized by the presence of amide, azanium, and ester functionalities, suggests diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Formula and Weight

- Molecular Formula : C20H39Cl2N3O5

- Molecular Weight : 472.4 g/mol

Structural Features

The compound features:

- A prop-2-enamide moiety

- A trimethyl azanium group

- An ester linkage to a 2-methylprop-2-enoyloxy ethyl group

These structural characteristics influence its reactivity and interaction with biological systems.

Research indicates that prop-2-enamide; trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; chloride exhibits several biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for antimicrobial applications.

- Antitumor Activity : Preliminary studies suggest potential anticancer properties, possibly through apoptosis induction in cancer cells.

- Cytotoxic Effects : Its cytotoxicity towards specific cell lines has been documented, indicating possible use in targeted therapies.

Interaction Studies

Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its mechanisms of action. Key studies include:

- Binding Affinity Assays : Evaluating how well the compound binds to target proteins or enzymes.

- Cell Viability Tests : Measuring the effects on cell proliferation and survival in vitro.

Antimicrobial Activity Case Study

A study investigated the antimicrobial efficacy of prop-2-enamide; trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; chloride against common pathogens. Results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Antitumor Activity Research

In another study focusing on its anticancer properties, prop-2-enamide; trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; chloride was tested against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The results indicated that the compound significantly inhibits cell growth, warranting further investigation into its potential as an anticancer drug.

Synthesis Techniques

The synthesis of prop-2-enamide; trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; chloride typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Prop-2-enamide : Using appropriate reagents to create the amide structure.

- Introduction of Trimethyl Azanium Group : Employing quaternization methods to introduce the azanium functionality.

- Esterification with 2-Methylprop-2-enoyloxy Ethanol : Finalizing the structure through esterification reactions.

Each step requires meticulous control over reaction conditions to achieve high yields and purity.

Propriétés

IUPAC Name |

prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO2.C3H5NO.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;1-2-3(4)5;/h1,6-7H2,2-5H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMYWGHYRCRBFI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC[N+](C)(C)C.C=CC(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35429-19-7 | |

| Record name | Acrylamide-methacryloyloxyethyltrimethylammonium chloride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35429-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

278.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35429-19-7 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride (1:1), polymer with 2-propenamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N-TRIMETHYL-2-[(2-METHYL-1-OXO-2-PROPEN-1-YL)OXY]ETHANAMINIUM CHLORIDE (1:1) POLYMER WITH 2-PROPENAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the implications of Polyquaternium-32's inclusion in commercially available lubricants?

A2: The study highlights the presence of this compound in several commercially available over-the-counter (OTC) sexual lubricants []. The research suggests that this compound, along with glycerin, significantly contribute to the observed anti-HIV activity of these lubricants. This finding opens avenues for developing lubricants specifically optimized for their anti-HIV properties using these components. Notably, both this compound and glycerin are considered safe for topical use according to FDA guidelines [], making them promising candidates for further exploration in HIV prevention strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.